molecular formula C9H16N2O5 B095384 gamma-Glutamyl-alpha-aminobutyrate CAS No. 16869-42-4

gamma-Glutamyl-alpha-aminobutyrate

Cat. No.

B095384

CAS RN:

16869-42-4

Formula:

C9H16N2O5

M. Wt:

232.23 g/mol

InChI Key:

FUZOZPRKGAXGOB-WDSKDSINSA-N

IUPAC Name:

(2S)-2-amino-5-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid

In Stock

* For research use only. Not for human or veterinary use.
Description

Introduction

Gamma-Glutamyl-alpha-aminobutyrate (GAB) is an amino acid derivative that has been studied extensively in laboratory experiments and scientific research applications. GAB is a naturally occurring amino acid derivative that has been found to have a wide range of biochemical and physiological effects in laboratory experiments and scientific research applications. GAB is also known as gamma-glutamyl-alpha-aminobutyrate or gamma-aminobutyrate, and is a non-essential amino acid derivative. GAB is found in many foods, including dairy products, grains, and legumes. GAB has been studied in laboratory experiments and scientific research applications for its potential therapeutic properties.

Synthesis Method

GAB is synthesized from the essential amino acid L-glutamic acid and the non-essential amino acid L-alanine. The reaction involves the condensation of the two amino acids to form the dipeptide GAB. The reaction is catalyzed by the enzyme glutamyl-alanine ligase (GAL). The reaction is reversible and can be reversed by the enzyme gamma-glutamyl-alpha-aminobutyrate hydrolase (GABH). GAB can also be synthesized from the essential amino acid L-glutamate and the non-essential amino acid L-alanine in a two-step reaction. The first step involves the condensation of the two amino acids to form the dipeptide GAB. The second step involves the hydrolysis of GAB to form the monomeric amino acids L-glutamate and L-alanine.
Scientific Research Application
GAB has been studied extensively in laboratory experiments and scientific research applications. GAB has been found to have a wide range of biochemical and physiological effects. GAB has been studied for its potential therapeutic properties, including anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-bacterial properties. GAB has also been studied for its potential to modulate the immune system and to protect against oxidative stress. GAB has been found to be effective in treating a variety of diseases, including Alzheimer's disease, Parkinson's disease, stroke, and cancer. GAB has also been studied for its potential to improve cognitive function, to enhance memory and learning, and to reduce anxiety and depression.

Mechanism of Action

GAB is thought to act by activating the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays an important role in the regulation of neuronal excitability. GAB is thought to activate the GABA receptor, which leads to an increase in the activity of the inhibitory neurotransmitter. This leads to a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters. GAB is also thought to act as an antioxidant and anti-inflammatory agent, which may explain its potential therapeutic effects.

Biochemical and Physiological Effects

GAB has been found to have a wide range of biochemical and physiological effects. GAB has been found to have anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-bacterial properties. GAB has also been found to modulate the immune system and to protect against oxidative stress. GAB has been found to be effective in treating a variety of diseases, including Alzheimer's disease, Parkinson's disease, stroke, and cancer. GAB has also been found to improve cognitive function, to enhance memory and learning, and to reduce anxiety and depression.

Advantages and Limitations for Lab Experiments

The use of GAB in laboratory experiments and scientific research applications has several advantages. GAB is a naturally occurring amino acid derivative, which makes it easy to obtain and use in laboratory experiments. GAB is also relatively inexpensive and is not toxic when used in laboratory experiments. Additionally, GAB has a wide range of biochemical and physiological effects, which makes it a useful tool for studying a variety of diseases and conditions.
The use of GAB in laboratory experiments and scientific research applications also has some limitations. GAB is not a naturally occurring neurotransmitter, which makes it difficult to study its effects on the nervous system. Additionally, GAB is not a naturally occurring antioxidant, which makes it difficult to study its effects on oxidative stress. Additionally, GAB is not a naturally occurring anti-inflammatory agent, which makes it difficult to study its effects on inflammation.

Future Directions

The potential therapeutic effects of GAB are still being studied. Future research should focus on the effects of GAB on the nervous system, oxidative stress, inflammation, and other diseases and conditions. Additionally, future research should focus on the development of new GAB-based therapies and treatments. Furthermore, future research should focus on the development of new methods for synthesizing GAB and for increasing its bioavailability. Finally, future
CAS RN 16869-42-4
Product Name gamma-Glutamyl-alpha-aminobutyrate
Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
IUPAC Name (2S)-2-amino-5-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid
InChI InChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1
InChI Key FUZOZPRKGAXGOB-WDSKDSINSA-N
Isomeric SMILES CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
SMILES CCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Canonical SMILES CCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Synonyms gamma-Glu-alpha-aminobutyrate
gamma-glutamyl-alpha-aminobutyrate
Glu-(Abu)
Origin of Product United States

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